N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
Description
N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(2,2,2-trifluoroethoxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-19(2)8-7-18-13(20)12-5-3-11(4-6-12)9-21-10-14(15,16)17/h3-6H,7-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYGKKUDAOGVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)COCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide typically involves a multi-step process. The initial step often includes the preparation of the benzamide core, followed by the introduction of the dimethylaminoethyl group and the trifluoroethoxy group. Common reagents used in these reactions include dimethylamine, trifluoroethanol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to ensure the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-4-methoxybenzamide
- N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide
- N-[2-(dimethylamino)ethyl]-4-(trifluoromethyl)benzamide
Uniqueness
N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
